Pyrrolo[1,2-a]quinoxaline, 4,7-dichloro-
Description
Significance of Pyrrolo[1,2-a]quinoxalines in Heterocyclic Chemistry
The Pyrrolo[1,2-a]quinoxaline (B1220188) framework is a notable scaffold in heterocyclic chemistry due to its versatile synthesis and the diverse biological activities exhibited by its derivatives. wikipedia.orgresearchgate.net Quinoxalines, which form a core part of this structure, are themselves an important class of nitrogen-containing heterocycles known for their wide-ranging applications. researchgate.net The fusion of a pyrrole (B145914) ring to the quinoxaline (B1680401) system creates a more complex and rigid structure, which can interact with biological targets in unique ways.
Researchers have dedicated significant effort to developing various synthetic methods to produce these compounds, reflecting their importance in medicinal chemistry. researchgate.net The synthesis of Pyrrolo[1,2-a]quinoxalines can be achieved through several routes, including the cyclization of N-(2-acylaminophenyl)pyrroles and 1,3-dipolar cycloaddition reactions. nih.gov More contemporary methods include transition metal-catalyzed reactions, such as those using palladium, iron, and copper, which offer efficient and atom-economical pathways to these structures. rsc.orgresearchgate.net For instance, an iron-catalyzed method has been developed for the synthesis of Pyrrolo[1,2-a]quinoxaline derivatives from 1-(2-aminophenyl)pyrroles and cyclic ethers. airgas.com Additionally, metal-free and electrochemical approaches are being explored to provide more environmentally friendly synthetic routes. researchgate.netresearchgate.net
The electronic properties of the Pyrrolo[1,2-a]quinoxaline core, which possesses both electron-donating and electron-accepting features, make it a versatile building block. nih.govacs.org This has led to its use in the development of materials with interesting photophysical properties, including applications in organic light-emitting diodes (OLEDs) and as fluorescent probes. nih.govacs.org
Historical Context and Evolution of Pyrrolo[1,2-a]quinoxaline Research
Early research into Pyrrolo[1,2-a]quinoxalines focused on fundamental synthesis and characterization. One of the foundational methods for creating this heterocyclic system involves the cyclization of N-(2-acylaminophenyl)pyrroles. nih.gov Over the years, the synthetic toolbox for accessing this scaffold has expanded considerably.
The evolution of synthetic methodologies reflects broader trends in organic chemistry, moving towards more efficient and versatile reactions. For example, early syntheses often required harsh conditions, while modern approaches frequently employ catalysis to achieve higher yields and greater functional group tolerance under milder conditions. rsc.orgresearchgate.net The development of one-pot and multicomponent reactions has further streamlined the synthesis of complex Pyrrolo[1,2-a]quinoxaline derivatives. researchgate.net
A significant milestone in the evolution of this research area has been the shift from purely synthetic explorations to a more application-driven focus, particularly in medicinal chemistry. This has been fueled by the discovery of the diverse biological activities associated with this scaffold.
Pyrrolo[1,2-a]quinoxaline Core as a Privileged Scaffold in Contemporary Research
In modern drug discovery, certain molecular frameworks are referred to as "privileged scaffolds" because they are capable of binding to multiple biological targets with high affinity, leading to a broad range of pharmacological activities. The Pyrrolo[1,2-a]quinoxaline core is increasingly recognized as such a scaffold. wikipedia.orgresearchgate.net
Derivatives of Pyrrolo[1,2-a]quinoxaline have been investigated for a wide array of therapeutic applications, including as anticancer, antituberculosis, and antimalarial agents. researchgate.netnih.gov The versatility of this scaffold allows for the introduction of various substituents at different positions of the tricyclic system, enabling the fine-tuning of its biological activity and pharmacokinetic properties.
For instance, certain Pyrrolo[1,2-a]quinoxaline-based derivatives have been identified as potent and selective activators of Sirt6, a protein target implicated in a variety of human diseases. nih.govnih.gov Other derivatives have been designed as non-covalent inhibitors of Bruton's tyrosine kinase (BTK), a promising target for treating B-cell malignancies and autoimmune disorders. nih.gov The table below summarizes some of the reported biological activities of various Pyrrolo[1,2-a]quinoxaline derivatives, illustrating the breadth of its potential applications.
| Derivative Class | Biological Activity/Target | Reference |
|---|---|---|
| Pyrrolo[1,2-a]quinoxalin-4(5H)-ones | Non-covalent Bruton's tyrosine kinase (BTK) inhibitors | nih.gov |
| Substituted Pyrrolo[1,2-a]quinoxalines | Sirt6 activators | nih.govnih.gov |
| 4,5-dihydropyrrolo[1,2-a]quinoxalines | Antituberculosis and anticancer agents | nih.gov |
| General Pyrrolo[1,2-a]quinoxalines | Antimalarial agents | researchgate.net |
| General Pyrrolo[1,2-a]quinoxalines | Kinase inhibitors (CK2, AKT) | wikipedia.orgresearchgate.net |
The continued exploration of the Pyrrolo[1,2-a]quinoxaline scaffold in medicinal chemistry underscores its importance and potential for the development of new therapeutic agents.
Structure
3D Structure
Properties
IUPAC Name |
4,7-dichloropyrrolo[1,2-a]quinoxaline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6Cl2N2/c12-7-3-4-9-8(6-7)14-11(13)10-2-1-5-15(9)10/h1-6H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCAVCHCPJHSGOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C3=C(C=C(C=C3)Cl)N=C(C2=C1)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40442485 | |
| Record name | Pyrrolo[1,2-a]quinoxaline, 4,7-dichloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40442485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
160657-03-4 | |
| Record name | Pyrrolo[1,2-a]quinoxaline, 4,7-dichloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40442485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Strategies and Methodologies for Pyrrolo 1,2 a Quinoxalines and Derivatives
Classical and Established Synthetic Routes to the Pyrrolo[1,2-a]quinoxaline (B1220188) Skeleton
The foundational methods for assembling the pyrrolo[1,2-a]quinoxaline framework have been refined over decades. These routes typically involve the formation of the quinoxaline (B1680401) ring system from a precursor already containing the pyrrole (B145914) moiety. For the synthesis of 4,7-dichloro-pyrrolo[1,2-a]quinoxaline, these methods would necessitate starting with a properly substituted aniline (B41778), namely 4-chloro-2-(1H-pyrrol-1-yl)aniline or a related isomer that would lead to the desired 4,7-dichloro substitution pattern on the final quinoxaline ring.
A cornerstone in the synthesis of pyrrolo[1,2-a]quinoxalines is the cyclization of 2-(1H-pyrrol-1-yl)anilines. rsc.org This approach involves the reaction of a 2-(1H-pyrrol-1-yl)aniline derivative with a suitable C1 or C2 synthon, leading to the formation of the quinoxaline ring. The synthesis of the aniline precursor itself is a critical first step, often achieved by reacting a substituted 2-nitroaniline (B44862) with 2,5-dimethoxytetrahydrofuran (B146720) in acetic acid, followed by reduction of the nitro group. rsc.org
In the context of 4,7-dichloro-pyrrolo[1,2-a]quinoxaline, the synthesis would commence with a dichloro-substituted 2-nitroaniline. The subsequent cyclization can be achieved using various reagents. For example, iron-catalyzed methods using cyclic ethers can furnish the quinoxaline ring system. rsc.org Another approach involves a copper-catalyzed reaction with alkylboronic acids to introduce substituents at the 4-position. ucsf.edu These reactions proceed through mechanisms that can involve radical pathways or C(sp³)–H bond functionalization. rsc.orgucsf.edu
A facile strategy has also been developed for synthesizing related structures by treating 2-(1H-pyrrol-1-yl)anilines with specific aldehydes or isatin (B1672199) using amidosulfonic acid as a recyclable solid catalyst in water. nih.gov
The condensation of 2-(1H-pyrrol-1-yl)anilines with aldehydes or their equivalents is a widely employed and versatile method for constructing 4-substituted pyrrolo[1,2-a]quinoxalines. researchgate.net This reaction is a common approach that typically proceeds via an oxidative cyclization mechanism. researchgate.net A variety of catalysts and conditions have been explored to optimize this transformation. For instance, aluminum chloride (AlCl3) has been used to catalyze the reaction between 1-(2-substituted-phenyl)-1H-pyrrole and an aldehyde. researchgate.net
To generate diversity, α-hydroxy acids have been utilized as aldehyde surrogates in a metal-free process. rsc.org In this method, the α-hydroxy acid is oxidized in situ to an aldehyde, which then condenses with the aniline precursor. rsc.org This is followed by intramolecular cyclization and subsequent oxidation to yield the final pyrrolo[1,2-a]quinoxaline product. rsc.org
The following table illustrates the variety of aldehydes that can be used in these condensation reactions, based on reported syntheses of analogous compounds.
Table 1: Examples of Aldehydes Used in Condensation Reactions to Form Pyrrolo[1,2-a]quinoxalines
| Aldehyde | Catalyst/Conditions | Product Yield |
|---|---|---|
| Benzaldehyde | p-DBSA, Ethanol (B145695), rt, 30 min, then KMnO4 | 89% |
| 4-Chlorobenzaldehyde | p-DBSA, Ethanol, rt, 30 min, then KMnO4 | 91% |
| 4-Methoxybenzaldehyde | p-DBSA, Ethanol, rt, 30 min, then KMnO4 | 85% |
| 2-Naphthaldehyde | p-DBSA, Ethanol, rt, 30 min, then KMnO4 | 86% |
Data derived from a study on Pictet-Spengler approaches which share mechanistic similarities. rsc.org
The Pictet-Spengler reaction is a powerful tool for the synthesis of nitrogen-containing heterocyclic compounds, including the pyrrolo[1,2-a]quinoxaline skeleton. rsc.orgunisi.it This reaction involves the condensation of an amine with a carbonyl compound, followed by an intramolecular electrophilic substitution (cyclization) to form a new ring. The initial reaction forms a Schiff base intermediate, which then undergoes cyclization to give a dihydro derivative that is subsequently oxidized to the aromatic pyrrolo[1,2-a]quinoxaline. rsc.org
Environmentally friendly strategies have been developed using catalysts like p-dodecylbenzenesulfonic acid (p-DBSA), which can function efficiently in mild solvents like ethanol or water at room temperature. rsc.orgunisi.it This methodology has been shown to be effective for reacting 1-(2-aminophenyl)pyrrole with a range of aromatic aldehydes, affording the desired products in good yields and short reaction times. rsc.orgunisi.it More recently, iodine-promoted strategies using α-amino acids as aldehyde surrogates have also been reported, offering a facile and efficient route via an oxidative Pictet-Spengler type reaction. rsc.org An iron-catalyzed transfer hydrogenation between alcohols and 1-(2-nitrophenyl)pyrroles also employs a Pictet-Spengler-type annulation to form the quinoxaline structure. nih.gov
Modern and Advanced Synthetic Methodologies for Pyrrolo[1,2-a]quinoxaline Derivatives
Contemporary synthetic chemistry has introduced more sophisticated and efficient methods for the synthesis and functionalization of complex molecules. These advanced strategies often rely on metal catalysis to achieve high selectivity and functional group tolerance.
Direct C-H bond functionalization has emerged as a highly effective strategy for modifying the pyrrolo[1,2-a]quinoxaline core, allowing for the introduction of various substituents with high regioselectivity. researchgate.netscirp.org This approach avoids the need for pre-functionalized starting materials, making it a more atom-economical and streamlined process. Various metal catalysts, including palladium, copper, and silver, have been employed to facilitate these transformations. scirp.orgscirp.org These reactions can introduce aryl, amino, and other functional groups directly onto the pyrrolo[1,2-a]quinoxaline skeleton. researchgate.netscirp.orgscirp.org
Among the metal-catalyzed C-H functionalization methods, palladium-catalyzed direct C-H arylation is a particularly powerful tool for creating C-C bonds. researchgate.netrsc.org This reaction allows for the selective introduction of aryl groups at the C1 and C3 positions of the pyrrolo[1,2-a]quinoxaline ring system using aryl halides as coupling partners. rsc.org The methodology is noted for its broad substrate scope and good tolerance for various functional groups. researchgate.netrsc.org
Recent advancements have led to the development of a silver-free palladium-catalyzed arylation method that couples C1-H bonds of pyrrolo[1,2-a]quinoxalines with aryl bromides. rsc.org This improved protocol uses simpler reagents, such as Pd(OAc)2 as the catalyst and PPh3 as the ligand, and is tolerant of a wide array of functional groups. rsc.org
Table 2: Conditions for Palladium-Catalyzed C1-H Arylation of Pyrrolo[1,2-a]quinoxalines
| Aryl Halide | Catalyst System | Base | Solvent | Yield |
|---|---|---|---|---|
| Iodobenzene | Pd(OAc)2, SPhos, Ag2CO3 | K2CO3 | Toluene | 85% |
| 1-Iodo-4-methoxybenzene | Pd(OAc)2, SPhos, Ag2CO3 | K2CO3 | Toluene | 92% |
| 1-Bromo-4-cyanobenzene | Pd(OAc)2, PPh3 | K2CO3 | 1,4-Dioxane | 78% |
| 1-Bromo-4-nitrobenzene | Pd(OAc)2, PPh3 | K2CO3 | 1,4-Dioxane | 75% |
Data derived from studies on palladium-catalyzed C-H arylation. rsc.orgrsc.org
Metal-Catalyzed C-H Functionalization Strategies
Copper-Catalyzed C-H Trifluoromethylation
Direct C-H functionalization is a powerful tool for modifying complex molecules. Research has demonstrated the use of copper-catalysis for the direct C1-H trifluoromethylation of pyrrolo[1,2-a]quinoxalines. scirp.org This method provides an efficient route to introduce trifluoromethyl groups, which are valuable for modulating the electronic and metabolic properties of pharmacologically active compounds.
Oxidative Cyclization Protocols
Oxidative cyclization represents a key strategy for synthesizing pyrrolo[1,2-a]quinoxalines. One effective method involves a copper-catalyzed aerobic oxidative domino reaction. This process starts from readily available α-amino acids and 1-(2-halophenyl)-1H-pyrroles, demonstrating good tolerance for various functional groups. acs.org Another approach utilizes an iron-catalyzed reaction between 1-(2-aminophenyl)pyrroles and cyclic ethers, which proceeds through the functionalization of C(sp³)–H bonds and the formation of new C–C and C–N bonds. rsc.org This straightforward method benefits from the use of an inexpensive iron catalyst and accessible starting materials, yielding products in moderate to good yields. rsc.org
A study describes a one-pot synthesis via domino oxidative cyclization, highlighting its efficiency. acs.org Furthermore, an iodine-mediated electrochemical C(sp³)–H cyclization offers a mild and efficient alternative, producing a variety of functionalized quinoxalines in good to excellent yields with high atom economy. rsc.org
Table 1: Comparison of Oxidative Cyclization Protocols
| Catalyst/Mediator | Starting Materials | Key Features | Reference |
|---|---|---|---|
| Copper | α-amino acids and 1-(2-halophenyl)-1H-pyrroles | Aerobic, domino reaction, good functional group tolerance. | acs.org |
| FeCl₃ | 1-(2-aminophenyl)pyrroles and cyclic ethers | Low-cost catalyst, C(sp³)–H functionalization. | rsc.org |
Multi-component Reactions for Pyrrolo[1,2-a]quinoxaline Scaffolds
Multi-component reactions (MCRs) are highly efficient for building molecular complexity in a single step. The synthesis of pyrrolo[1,2-a]quinoxalines has been achieved through various MCRs. For instance, a facile copper-catalyzed strategy has been developed for the synthesis of these scaffolds from 1‐(2‐aminophenyl)‐pyrroles and aldehydes at room temperature. researchgate.net This one-pot reaction proceeds via imine formation, cyclization, and oxidation, offering advantages such as a simple procedure, readily available starting materials, and high functional group tolerance. researchgate.net
Another MCR approach involves the reaction of quinoxalin-6-amine, arylglyoxal monohydrate, and 4-hydroxyquinolin-2(1H)-one to produce novel pyrrolo[3,2-f]quinoxaline derivatives, a related but distinct heterocyclic system. tandfonline.com Gold-catalyzed tandem reactions of pyrrole-substituted anilines and alkynes also provide an efficient route to substituted pyrrolo[1,2-a]quinoxalines. acs.org
Cascade and Tandem Reaction Sequences (e.g., Ugi/Ullmann Cascade)
Cascade and tandem reactions offer an elegant and efficient pathway to complex heterocyclic systems. A notable example is the Ugi four-component reaction (U-4CR) followed by an intramolecular Ullmann reaction. nih.govnih.gov This sequence has been successfully employed to construct complex indazolo-fused quinoxalinones, demonstrating operational simplicity and a broad substrate scope. nih.govnih.gov The key step involves an Ugi product undergoing an intramolecular Ullmann cyclization cascade to yield the target polycyclic structure. nih.gov
Similarly, a copper-catalyzed tandem reaction of N-(2-haloaryl)propiolamides with sodium azide (B81097) leads to rsc.orgnih.govrsc.orgtriazolo[1,5-a]quinoxalin-4(5H)-ones. nih.gov This process involves a [3 + 2] azide-alkyne cycloaddition followed by an intramolecular Ullmann-type C-N coupling. nih.gov Gold(I)-mediated cascade reactions involving the hydroamination and hydroarylation of pyrrole-substituted anilines with alkynes also yield substituted pyrrolo[1,2-a]quinoxalines in moderate to excellent yields. acs.org
Metal-Free Synthetic Approaches (e.g., using α-hydroxy acids as aldehyde surrogates)
To address the environmental and cost concerns associated with metal catalysts, metal-free synthetic routes have been developed. nih.gov A prominent method involves using α-hydroxy acids as aldehyde surrogates for the synthesis of pyrrolo[1,2-a]quinoxalines. nih.govrsc.orgscispace.com In this procedure, the aldehyde is generated in situ from the α-hydroxy acid in the presence of tert-butyl hydrogen peroxide (TBHP). nih.govscispace.com This is followed by condensation with an amine (like 2-(1H-pyrrol-1-yl)aniline), intramolecular cyclization, and subsequent oxidation to afford the final product in moderate to high yields. nih.govscispace.com This TBHP-mediated approach is valued for being mild and efficient. nih.govscispace.com
Another metal-free approach utilizes TEMPO oxoammonium salts to initiate a Pictet–Spengler reaction of imines, which are generated in situ from carbonyl compounds and anilines, to form the pyrrolo[1,2-a]quinoxaline core. researchgate.net
Table 2: Metal-Free Synthesis of Pyrrolo[1,2-a]quinoxalines
| Reagent/Catalyst | Key Intermediate Source | Mechanism | Advantages | Reference |
|---|---|---|---|---|
| TBHP | α-Hydroxy Acids | Decarboxylative oxidative annulation | Environmentally benign, avoids toxic metals. | nih.govscispace.comconsensus.app |
Regioselective Functionalization of the Pyrrolo[1,2-a]quinoxaline Core
Late-stage functionalization of the pyrrolo[1,2-a]quinoxaline nucleus is crucial for creating diverse derivatives for structure-activity relationship studies.
Selective Halogenation Strategies for Pyrrolo[1,2-a]quinoxaline Derivatives
Regioselective halogenation provides a versatile handle for further chemical modifications. rsc.orgscirp.org Researchers have developed methods for the selective bromination and iodination of the pyrrolo[1,2-a]quinoxaline scaffold.
A novel and efficient method for regioselective bromination uses tetrabutylammonium (B224687) tribromide (TBATB). rsc.orgresearchgate.net This mild reagent allows for the highly selective synthesis of C3-brominated or C1,C3-dibrominated products in good yields, with the reaction being scalable and tolerant of various functional groups. rsc.orgresearchgate.net
For iodination, a direct C3–H iodination has been achieved using TBAI or I₂. rsc.org This reaction exhibits excellent regioselectivity and is promoted by a catalytic amount of p-toluenesulfonic acid. rsc.org Furthermore, solvent choice can mediate the regioselectivity of C–H iodination using N-iodosuccinimide (NIS), allowing for the selective formation of C1-iodo or C3-iodo derivatives. rsc.org These halogenated products serve as key intermediates for further diversification through cross-coupling reactions. rsc.org
Table 3: Regioselective Halogenation of Pyrrolo[1,2-a]quinoxalines
| Halogenating Agent | Position(s) Functionalized | Key Conditions/Features | Reference |
|---|---|---|---|
| Tetrabutylammonium tribromide (TBATB) | C3 or C1, C3 | Mild, high regioselectivity for bromination. | rsc.orgresearchgate.net |
| TBAI or I₂ | C3 | Catalytic p-toluenesulfonic acid promotes selectivity. | rsc.org |
Directed C-H Bond Activation for Specific Substituent Introduction
Direct C-H bond activation has emerged as a powerful and atom-economical tool for the functionalization of heterocyclic compounds, including the pyrrolo[1,2-a]quinoxaline scaffold. scirp.org This strategy avoids the need for pre-functionalized substrates and allows for the direct introduction of various substituents at specific positions.
Metal-catalyzed C-H activation is a prominent approach. scirp.org Palladium catalysis, for example, has been successfully used for the direct C-H arylation of pyrrolo[1,2-a]quinoxalines. scirp.orgscirp.org Other metals like copper, iron, and silver have also been utilized to promote specific C-H functionalizations. scirp.orgscirp.org For instance, copper catalysts can be used for direct C1-H difluoromethylation and trifluoromethylation. scirp.org Iron-catalyzed reactions have been developed for the synthesis of pyrrolo[1,2-a]quinoxalines from 1-(2-aminophenyl)pyrroles and cyclic ethers, which involves the functionalization of C(sp³)-H bonds. rsc.org
Transition-metal-free C-H activation methods have also been reported. researchgate.net These often involve radical processes or the use of promoting reagents. For example, the thiocyanation and selenocyanation of pyrrolo[1,2-a]quinoxalines can be promoted by N-chlorosuccinimide (NCS). scirp.org
The directing-group-assisted C–H activation strategy is particularly effective for achieving high regioselectivity. In many heterocyclic systems, heteroatoms within the scaffold can act as directing groups to guide the metal catalyst to a specific C-H bond, facilitating reactions like halogenation, alkylation, and annulation. rsc.org
Synthesis of Pyrrolo[1,2-a]quinoxalin-4(5H)-ones and Related Analogues
Pyrrolo[1,2-a]quinoxalin-4(5H)-ones are an important class of analogues that feature a carbonyl group in the quinoxaline ring system. Their synthesis often involves multicomponent reactions, which allow for the rapid assembly of complex molecular scaffolds from simple starting materials.
One-pot, three-component reactions are a common strategy. For example, functionalized pyrrolo[1,2-a]quinoxaline derivatives can be synthesized from benzene-1,2-diamine, acetylenedicarboxylates, and ethyl bromopyruvate in a catalyst-free, one-pot process. beilstein-journals.org Another approach involves the reaction of anthranilamide and ethyl levulinate, which proceeds through a double cyclocondensation cascade to form a tricyclic pyrrolo[1,2-a]quinazoline-1,5-dione (B1402819) derivative. nih.gov This reaction can be catalyzed by heterogeneous Brønsted acids like Amberlyst® 15 and can be accelerated using mechanochemical activation. nih.gov
These synthetic routes provide efficient access to the pyrrolo[1,2-a]quinoxalin-4(5H)-one core, which is a valuable scaffold in medicinal chemistry research.
Structural Characterization and Advanced Spectroscopic Analysis of Pyrrolo 1,2 a Quinoxalines
High-Resolution Spectroscopic Techniques for Structural Elucidation
The intricate framework of 4,7-dichloro-pyrrolo[1,2-a]quinoxaline necessitates the application of multiple high-resolution spectroscopic methods to ascertain the precise connectivity and electronic environment of its constituent atoms.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁵N)
NMR spectroscopy stands as a cornerstone in the structural analysis of organic molecules. For derivatives of the parent pyrrolo[1,2-a]quinoxaline (B1220188) scaffold, ¹H and ¹³C NMR provide critical data on the proton and carbon environments, respectively. mdpi.comchemicalbook.com For instance, in the unsubstituted pyrrolo[1,2-a]quinoxaline, distinct signals in the ¹H NMR spectrum are observed for the protons on both the pyrrole (B145914) and quinoxaline (B1680401) ring systems. chemicalbook.com The introduction of two chlorine atoms at the 4- and 7-positions would significantly alter the chemical shifts and coupling constants of the remaining aromatic protons due to their strong electron-withdrawing and anisotropic effects.
A hypothetical ¹H NMR spectrum would be expected to show a reduced number of aromatic proton signals compared to the parent compound, with downfield shifts anticipated for protons in proximity to the chlorine atoms. Similarly, the ¹³C NMR spectrum would exhibit characteristic shifts for the carbon atoms directly bonded to chlorine.
High-Resolution Mass Spectrometry (HRMS)
HRMS is a powerful tool for determining the exact molecular formula of a compound by providing a highly accurate mass-to-charge ratio. For 4,7-dichloro-pyrrolo[1,2-a]quinoxaline , HRMS would be crucial to confirm the elemental composition of C₁₁H₆Cl₂N₂. The isotopic pattern generated by the two chlorine atoms (³⁵Cl and ³⁷Cl) would serve as a definitive signature in the mass spectrum. This technique has been successfully employed in the characterization of various pyrrolo[1,2-a]quinoxaline derivatives. mdpi.com
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. In the case of 4,7-dichloro-pyrrolo[1,2-a]quinoxaline , the IR spectrum would be expected to display characteristic absorption bands for C-H stretching of the aromatic rings, C=C and C=N stretching vibrations within the heterocyclic system, and C-Cl stretching vibrations. While specific data for this compound is absent, studies on related quinoxaline and quinoline (B57606) derivatives show characteristic bands for these functional groups. nih.govchemicalbook.com For instance, the IR spectrum of 4,7-dichloroquinoline (B193633) shows distinct peaks that can be correlated to its structural features. chemicalbook.comnist.gov
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy probes the electronic transitions within a molecule. The extended π-conjugated system of the pyrrolo[1,2-a]quinoxaline core gives rise to characteristic absorption bands in the UV-Vis region. The position and intensity of these bands are sensitive to the substitution pattern on the aromatic rings. The introduction of chloro substituents is expected to cause a bathochromic (red) or hypsochromic (blue) shift in the absorption maxima compared to the unsubstituted parent compound. Studies on other pyrrolo[1,2-a]quinoxaline derivatives have utilized UV-Vis spectroscopy to investigate their photophysical properties. nih.govnih.gov
X-ray Crystallography for Solid-State Structure Determination
Single-crystal X-ray diffraction provides the most definitive structural information for a crystalline solid, revealing precise bond lengths, bond angles, and the three-dimensional packing of molecules in the crystal lattice. Although a crystal structure for 4,7-dichloro-pyrrolo[1,2-a]quinoxaline has not been reported, the crystallographic analysis of numerous other pyrrolo[1,2-a]quinoxaline derivatives has been instrumental in confirming their structures. mdpi.comnih.govnih.gov For example, the crystal structure of 4-(5-nitro-thiophen-2-yl)-pyrrolo[1,2-a]quinoxaline confirmed its molecular geometry and intermolecular interactions. nih.govnih.gov An X-ray crystallographic study of 4,7-dichloro-pyrrolo[1,2-a]quinoxaline would be the gold standard for validating its structure and understanding its solid-state packing.
Computational and Theoretical Investigations of Pyrrolo 1,2 a Quinoxalines
Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry
No published DFT studies specifically detailing the electronic structure and optimized geometry of 4,7-dichloro-pyrrolo[1,2-a]quinoxaline were found. For other pyrrolo[1,2-a]quinoxaline (B1220188) derivatives, DFT calculations have been instrumental in understanding their molecular geometry and electronic properties. scholaris.ca
Frontier Molecular Orbital (FMO) Analysis
There is no available FMO analysis, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, for 4,7-dichloro-pyrrolo[1,2-a]quinoxaline. This type of analysis has been performed for other analogues to understand their reactivity and electronic transitions. scholaris.ca
Molecular Docking Studies for Ligand-Target Interaction Prediction
Specific molecular docking studies for 4,7-dichloro-pyrrolo[1,2-a]quinoxaline to predict its interaction with biological targets have not been reported. Docking studies on other pyrrolo[1,2-a]quinoxaline-based compounds have been used to predict binding modes and interactions with targets like Sirt6 and the main protease of SARS-CoV-2. nih.govscholaris.ca
Quantitative Structure-Activity Relationship (QSAR) Modeling
No QSAR models incorporating 4,7-dichloro-pyrrolo[1,2-a]quinoxaline were identified. QSAR studies are typically conducted on a series of related compounds to correlate their chemical structures with biological activities, but data for this specific compound is lacking.
Photophysical Property Prediction and Modeling
There are no specific computational predictions or experimental data on the photophysical properties, such as absorption and emission spectra, of 4,7-dichloro-pyrrolo[1,2-a]quinoxaline. Time-dependent DFT (TD-DFT) has been used to model these properties for other substituted pyrrolo[1,2-a]quinoxalines. acs.org
Medicinal Chemistry and Biological Activity of Pyrrolo 1,2 a Quinoxalines
Pyrrolo[1,2-a]quinoxalines as Chemotherapeutic Agents (Preclinical Studies)
Derivatives of the pyrrolo[1,2-a]quinoxaline (B1220188) core have been extensively investigated in preclinical studies for their potential as chemotherapeutic agents. These compounds have demonstrated promising activity in both anticancer and antimicrobial research, showcasing a broad spectrum of biological effects.
Anticancer and Antiproliferative Activities (In Vitro and Preclinical In Vivo)
The anticancer potential of pyrrolo[1,2-a]quinoxalines is a primary focus of research, with numerous derivatives showing significant antiproliferative activity in laboratory settings. nih.govmdpi.comunisi.it Studies have explored their effects on various cancer models, revealing multiple mechanisms of action. One derivative, 11d, demonstrated good in vivo efficacy in a human breast cancer xenograft model. nih.govacs.org Another compound, MDL-811, showed in vivo antitumor efficacy in colorectal cancer cell line- and patient-derived xenografts. nih.gov Furthermore, some substituted pyrrolo[1,2-a]quinoxalin-4(5H)-ones are being explored for their utility in preventing or minimizing cancer metastasis. google.comdrexel.edu
A key mechanism through which pyrrolo[1,2-a]quinoxalines exert their anticancer effects is the inhibition of protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.
AKT (Protein Kinase B) Inhibition : The serine/threonine kinase AKT is a critical node in cell survival and proliferation pathways and is frequently overactive in many human cancers. nih.govsci-hub.setandfonline.com Several series of substituted pyrrolo[1,2-a]quinoxaline derivatives have been designed and synthesized as potential AKT inhibitors. nih.govsci-hub.senih.govtandfonline.com These compounds were developed as structural analogues of known quinoxaline-based AKT inhibitors and have shown the ability to suppress the proliferation of cancer cell lines where the AKT pathway is active. nih.govtandfonline.comtandfonline.com For example, preliminary biological evaluations highlighted that substitutions at the C-4 position of the pyrroloquinoxaline scaffold are important for antiproliferative activity. nih.gov
EphA3 Kinase Inhibition : The Ephrin type-A receptor 3 (EphA3) is a receptor tyrosine kinase implicated in cancer development. Structure-based drug design, using X-ray crystal structures of EphA3, has led to the development of potent pyrrolo[3,2-b]quinoxaline inhibitors. nih.govacs.orguzh.ch These compounds, designed to bind to different conformational states of the kinase (type I1/2 and type II), have demonstrated low-nanomolar affinity for Eph kinases. nih.govacs.org One such inhibitor, compound 7m, was found to have a very slow dissociation rate from the kinase, which is consistent with a type II binding mode where part of the molecule is deeply buried in a cavity of the protein. nih.gov In vivo characterization of novel quinoxaline-based EphA3 tyrosine kinase inhibitors in a relevant lymphoma model showed high efficacy in controlling tumor size. nih.gov
Bruton's Tyrosine Kinase (BTK) Inhibition : BTK is a therapeutic target for B cell malignancies. Researchers have designed pyrrolo[1,2-a]quinoxalin-4(5H)-one derivatives as selective non-covalent BTK inhibitors. Two compounds, 2 and 4, demonstrated potent BTK inhibition with IC₅₀ values of 7.41 nM and 11.4 nM, respectively. nih.gov
The G protein-coupled estrogen receptor 1 (GPER) is involved in various physiological and pathological processes, including cancer cell proliferation. Pyrrolo[1,2-a]quinoxalines and related dihydropyrrolo[1,2-a]quinoxalines have been identified as modulators of this receptor. researchgate.netresearchgate.netbohrium.com Inspired by known GPER-targeted antiproliferative agents, new series of these compounds have been synthesized and evaluated. researchgate.netresearchgate.net Research has identified certain dihydropyrrolo[1,2-a]quinoxaline derivatives as GPER antagonists. researchgate.net These compounds have been shown to induce cell death in GPER-expressing breast cancer cells, making this scaffold a feasible starting point for developing anticancer agents that target GPER. researchgate.netresearchgate.net
The antiproliferative activity of pyrrolo[1,2-a]quinoxalines has been confirmed across a range of human cancer cell lines in vitro.
Leukemia : Numerous studies have reported the promising activity of pyrrolo[1,2-a]quinoxaline derivatives against various human leukemia cell lines. mdpi.com As potential inhibitors of the Akt kinase pathway, these compounds have been tested on lines such as K562, U937, and HL60. nih.govtandfonline.comnih.govtandfonline.com For instance, compound 1a was found to inhibit K562 cell proliferation with an IC₅₀ of 4.5 µM, while compound 1h inhibited U937 cells with an IC₅₀ of 5 µM. nih.govtandfonline.com A newly synthesized derivative, JG1679 , showed promising activity against the MV4-11 and Jurkat leukemia cell lines. mdpi.comresearchgate.net Another compound, 1-phenyl-8-[[4-(pyrrolo[1,2-a]quinoxalin-4-yl)phenyl]methyl]-1,3,8-triazaspiro[4.5]decan-4-one , also displayed interesting cytotoxic potential against K562, HL60, and U937 cells. semanticscholar.org
Breast Cancer : The MCF7 breast cancer cell line, which has an active phosphorylated Akt form, has been a target for newly synthesized pyrrolo[1,2-a]quinoxalines. nih.govtandfonline.comnih.govtandfonline.com Compound 1h inhibited the MCF7 cell line with an IC₅₀ of 8 µM. nih.govtandfonline.com Other research has focused on GPER-expressing breast cancer cells like MCF-7 and SKBR3, and on the triple-negative breast cancer (TNBC) cell line MDA-MB-231. researchgate.netresearchgate.netnih.gov Studies on TNBC cells revealed that certain amine derivatives of the pyrrolo[1,2-a]quinoxaline scaffold were more active than their imine counterparts and could induce the formation of autophagic vacuoles. nih.govunimi.it
Colon Cancer : Pyrrolo[1,2-a]quinoxaline-based derivatives have been identified as potent activators of Sirtuin 6 (Sirt6), a protein with roles in suppressing tumorigenesis. nih.gov One such derivative, compound 36 , was shown to significantly inhibit the colony formation of cancer cells. nih.gov The related compound MDL-811 has demonstrated broad antiproliferative effects on various colorectal cancer (CRC) cell lines. nih.gov Additionally, pyrrolo[2,3-b]quinoxalines have shown anti-proliferative activity against colorectal cells (Caco-2). zlb.de
Table 1: Antiproliferative Activity of Pyrrolo[1,2-a]quinoxaline Derivatives on Various Cancer Cell Lines
| Compound/Derivative | Cancer Type | Cell Line(s) | Observed Effect/IC₅₀ | Reference(s) |
|---|---|---|---|---|
| Compound 1a | Leukemia | K562 | IC₅₀ = 4.5 µM | nih.govtandfonline.com |
| Compound 1h | Leukemia | U937 | IC₅₀ = 5 µM | nih.govtandfonline.com |
| Compound 1h | Breast Cancer | MCF7 | IC₅₀ = 8 µM | nih.govtandfonline.com |
| JG1679 | Leukemia | MV4-11 | IC₅₀ = 1.7 µM | mdpi.com |
| JG1679 | Leukemia | Jurkat | IC₅₀ = 4.7 µM | mdpi.com |
| Compound 36 | Colorectal | (Not specified) | Significant inhibition of colony formation | nih.gov |
| Various Derivatives | Breast Cancer (TNBC) | MDA-MB-231 | Antiproliferative activity, induction of autophagy | nih.govunimi.it |
| Pyrrolo[1,2-a]quinoxaline-based Sirt6 activators | Colorectal | Various | Antiproliferative effects | nih.gov |
Antimycobacterial Efficacy (e.g., against Mycobacterium tuberculosis)
The pyrroloquinoxaline moiety is also an attractive scaffold for developing agents against infectious diseases, particularly tuberculosis. nih.gov Several series of pyrrolo[1,2-a]quinoxaline derivatives have been synthesized and shown to have encouraging antimycobacterial activity against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. nih.govresearchgate.net In one study, ten out of twenty-three newly synthesized compounds displayed appreciable activity. nih.gov Some derivatives have shown potent activity with minimal inhibitory concentration (MIC) values as low as 5 µg/mL. nih.gov Another study on related pyrrolo[1,2-a]quinoline (B3350903) derivatives found activity against both the standard H37Rv strain and multidrug-resistant strains of Mtb. mdpi.com
The mechanism of antimycobacterial action for some pyrrolo[1,2-a]quinoxalines involves the inhibition of essential bacterial enzymes required for cell wall biosynthesis.
InhA Inhibition : The enoyl-acyl carrier protein reductase, known as InhA, is a key enzyme in the mycobacterial fatty acid synthesis pathway and the target of the frontline anti-TB drug isoniazid. Molecular docking and enzyme inhibition studies have suggested that InhA may be a biological target for active pyrrolo[1,2-a]quinoxaline hybrids, positioning them as potential InhA inhibitors. nih.gov
DprE1 Inhibition : Decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1) is a crucial flavoenzyme involved in the synthesis of the mycobacterial cell wall components arabinogalactan (B145846) and lipoarabinomannan. nih.gov Its essential nature and location make it a highly vulnerable and attractive target for new anti-TB drugs. researchgate.netnih.gov Phenotypic screening of a quinoxaline (B1680401) library led to the identification of compounds that kill M. tuberculosis through the noncovalent inhibition of DprE1. acs.org Subsequent structure-activity relationship studies have generated families of quinoxaline-based DprE1 inhibitors. acs.org The related pyrrolo[1,2-a]quinoline scaffold has also been found to target DprE1. mdpi.com
Anti-Infective Applications of Pyrrolo[1,2-a]quinoxaline Derivatives
The structural framework of pyrrolo[1,2-a]quinoxalines has proven to be a versatile template for the design of potent agents against a variety of infectious diseases caused by parasites, viruses, fungi, and bacteria. rsc.orgresearchgate.net
Derivatives of pyrrolo[1,2-a]quinoxaline have been extensively investigated for their potential as antimalarial agents, showing activity against the erythrocytic stages of Plasmodium falciparum, including both chloroquine (B1663885) (CQ)-sensitive and CQ-resistant strains. nih.govacs.orgproquest.com Research has demonstrated that bispyrrolo[1,2-a]quinoxalines, where two pyrrolo[1,2-a]quinoxaline nuclei are connected by a linker, are consistently more active than their corresponding monomeric counterparts. acs.orgresearchgate.net
The nature of the linker and substitutions on the heterocyclic core significantly influence the antimalarial potency. For instance, the most effective activity has been observed in bis-derivatives linked by a bis(3-aminopropyl)piperazine chain. acs.orgresearchgate.net Furthermore, the introduction of a methoxy (B1213986) group on the pyrrolo[1,2-a]quinoxaline nucleus has been shown to enhance pharmacological activity. acs.orgresearchgate.netbohrium.comnih.gov Ferrocenic derivatives of pyrrolo[1,2-a]quinoxalines have also been synthesized and tested, with some compounds showing promising results against various P. falciparum strains. bohrium.comnih.govnih.gov
A potential mechanism of action for these compounds involves the inhibition of β-hematin formation, a process crucial for the parasite's survival. acs.orgresearchgate.net Molecular modeling studies support the interaction between pyrrolo[1,2-a]quinoxalines and β-hematin. acs.orgresearchgate.net
Table 1: Antimalarial Activity of Selected Pyrrolo[1,2-a]quinoxaline Derivatives
| Compound | P. falciparum Strain | Activity (IC₅₀) | Selectivity Index (SI) | Reference |
|---|---|---|---|---|
| bis-pyrrolo[1,2-a]quinoxaline 1n | W2 (CQ-resistant) | µM range | 40.6 | nih.gov, proquest.com |
| bis-pyrrolo[1,2-a]quinoxaline 1p | 3D7 (CQ-sensitive) | µM range | 39.25 | nih.gov, proquest.com |
| Monomers 1a-c | Thai (CQ-sensitive), FcB1, K1 (CQ-resistant) | µM range | Not Reported | acs.org |
| Bis-derivatives 2-6 | Thai (CQ-sensitive), FcB1, K1 (CQ-resistant) | nM range | Not Reported | acs.org |
The pyrrolo[1,2-a]quinoxaline scaffold has been identified as a promising starting point for the development of antiviral agents. researchgate.netnih.gov Research has highlighted its potential against severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2). nih.gov Certain novel pyrrolo[1,2-a]quinoxaline-based derivatives have been identified as potent and selective activators of Sirtuin 6 (Sirt6). nih.govnih.gov The activation of Sirt6 is considered a therapeutic target for various diseases, and specific compounds from this class have been shown to significantly suppress SARS-CoV-2 infection. nih.govnih.gov For example, compound 38 in one study exhibited an EC₅₀ value of 9.3 μM against SARS-CoV-2. nih.govnih.gov
In addition to Sirt6 activation, other mechanisms have been explored. Through in silico analysis, a derivative named 4-(5-nitro-thiophen-2-yl)-pyrrolo[1,2-a]quinoxaline was identified as a potential inhibitor of the SARS-CoV-2 main protease (3CLpro), a key enzyme in the viral replication cycle. nih.gov The broader quinoxaline class of compounds has also been noted for its anti-HIV activity, suggesting a wider antiviral potential for the pyrrolo[1,2-a]quinoxaline core. rsc.orgresearchgate.netresearchgate.net
Table 2: Anti-SARS-CoV-2 Activity of a Pyrrolo[1,2-a]quinoxaline Derivative
| Compound | Target/Mechanism | Activity (EC₅₀) | Reference |
|---|
Pyrrolo[1,2-a]quinoxaline derivatives have demonstrated notable antifungal properties, particularly against the opportunistic pathogen Candida albicans. researchgate.netresearchgate.netnih.gov This pathogen is a significant cause of infections, especially in immunocompromised individuals, and the emergence of drug-resistant strains necessitates the development of new therapeutic agents. nih.gov
In vitro screening of a series of synthetic dimethyl-4-bromo-1-(substituted benzoyl) pyrrolo[1,2-a]quinoline-2,3-dicarboxylate analogues revealed their inhibitory potential against C. albicans. nih.gov Several of these compounds showed high potency, with minimum inhibitory concentrations (MICs) as low as 0.4 µg/mL, which compares favorably to the standard antifungal drug fluconazole. nih.gov Molecular docking studies suggest that these analogues may exert their effect by binding to essential fungal proteins such as secreted aspartic protease 3 (SAP3) and sterol 14-alpha demethylase, potentially through novel binding interactions distinct from those of existing drugs. nih.gov
Table 3: Antifungal Activity of Pyrrolo[1,2-a]quinoline Derivatives against Candida albicans
| Compound Code | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|
| BQ-06 | 0.4 | nih.gov |
| BQ-07 | 0.4 | nih.gov |
| BQ-08 | 0.4 | nih.gov |
| BQ-01 | 0.8 | nih.gov |
| BQ-03 | 0.8 | nih.gov |
| BQ-05 | 0.8 | nih.gov |
| BQ-04 | 1.6 | nih.gov |
Beyond malaria, the pyrrolo[1,2-a]quinoxaline framework has been explored for broader antiprotozoal applications, including activity against Leishmania and Trypanosoma species. nih.gov A series of 4-alkapolyenylpyrrolo[1,2-a]quinoxaline derivatives were synthesized and tested for in vitro activity against several parasitic strains. nih.gov
These compounds displayed activity against the promastigote forms of Leishmania major, Leishmania mexicana, and Leishmania donovani, with IC₅₀ values ranging from 1.2 to 14.7 μM. nih.gov The same series of compounds was also evaluated against Trypanosoma brucei brucei, the causative agent of Nagana in animals and a model for human African trypanosomiasis. nih.gov Some bis-pyrrolo[1,2-a]quinoxaline derivatives that were potent against Plasmodium were also tested against L. donovani but were found to have a selective antiplasmodial profile. nih.govtandfonline.com
Table 4: Antiparasitic Activity of 4-Alkapolyenylpyrrolo[1,2-a]quinoxaline Derivatives
| Parasite Species | Activity Range (IC₅₀) | Reference |
|---|---|---|
| Leishmania major (promastigotes) | 1.2 - 14.7 µM | nih.gov |
| Leishmania mexicana (promastigotes) | 1.2 - 14.7 µM | nih.gov |
| Leishmania donovani (promastigotes) | 1.2 - 14.7 µM | nih.gov |
The development of multidrug resistance (MDR) in pathogenic microorganisms is a critical global health challenge. One major mechanism of resistance is the overexpression of efflux pumps that expel antimicrobial agents from the cell. The pyrrolo[1,2-a]quinoxaline scaffold has been identified as a template for developing inhibitors of these pumps. rsc.org While much of the detailed recent research has focused on inhibiting fungal MDR transporters in Candida albicans, it has been noted that this heterocyclic framework was previously shown to be effective for the inhibition of bacterial multidrug resistance pumps. rsc.orgrsc.org By blocking these efflux pumps, such compounds can potentially restore the efficacy of existing antibiotics, representing an attractive strategy to combat MDR.
Research into piperazinyl-pyrrolo[1,2-a]quinoxaline derivatives as inhibitors of C. albicans efflux pumps (CaCdr1p and CaMdr1p) was built upon the prior success of the scaffold against bacterial pumps. rsc.orgrsc.orgnih.gov In studies on fungal pumps, many derivatives were found to be dual inhibitors of both the ABC transporter CaCdr1p and the MFS pump CaMdr1p. rsc.org
Other Biological Activities of Pyrrolo[1,2-a]quinoxaline Compounds
The therapeutic potential of pyrrolo[1,2-a]quinoxalines extends beyond anti-infective applications. The scaffold is a cornerstone for compounds with a variety of other significant biological effects.
Anticancer Activity: Numerous derivatives have been synthesized and evaluated for their ability to inhibit the proliferation of various human cancer cell lines. nih.govunisi.it For example, compounds 1a and 1h were found to inhibit the proliferation of K562 (leukemia), U937 (leukemia), and MCF7 (breast cancer) cell lines with IC₅₀ values in the low micromolar range. nih.gov Another derivative, (E)-Pyrrolo[1,2-a]quinoxalin-4-yl)-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one , also showed cytotoxic potential against several human leukemia cell lines. mdpi.com Some derivatives act as GPER-antagonists in breast cancer cells, while others function as Sirt6 activators, which can inhibit the colony formation of cancer cells. nih.govunisi.it
Kinase Inhibition: The pyrrolo[1,2-a]quinoxaline core is recognized as a key pharmacophore for kinase inhibitors. nih.govnih.gov Derivatives have been developed as inhibitors of several kinases that play crucial roles in cell signaling and cancer progression, including Akt kinase, protein kinase CK2, and Bruton's tyrosine kinase (BTK). researchgate.netresearchgate.netnih.govnih.gov
Anti-inflammatory Activity: As potent activators of Sirt6, a protein with key roles in regulating inflammation, certain pyrrolo[1,2-a]quinoxaline derivatives have demonstrated strong anti-inflammatory effects. nih.govnih.gov Compounds such as 35 , 36 , 38 , 46 , 47 , and 50 were shown to strongly repress the production of pro-inflammatory cytokines and chemokines induced by lipopolysaccharide (LPS). nih.gov
Photophysical Properties: Beyond biological activity, the pyrrolo[1,2-a]quinoxaline core has unique electrochemical and photochemical properties, making it a candidate for applications in materials science, such as in photovoltaic research. rsc.orgnih.gov
Table of Mentioned Compounds
| Compound Name/Identifier | Class/Type |
|---|---|
| Pyrrolo[1,2-a]quinoxaline, 4,7-dichloro- | Core subject compound |
| bis-pyrrolo[1,2-a]quinoxaline 1n | Antimalarial agent |
| bis-pyrrolo[1,2-a]quinoxaline 1p | Antimalarial agent |
| Monomers 1a-c | Antimalarial precursors |
| Bis-derivatives 2-6 | Antimalarial agents |
| Ferrocenyl pyrrolo[1,2-a]quinoxalines 1j-l | Antimalarial agents |
| Compound 38 | Sirt6 activator, Antiviral agent |
| 4-(5-nitro-thiophen-2-yl)-pyrrolo[1,2-a]quinoxaline | Antiviral agent (protease inhibitor) |
| BQ-01 to BQ-08 | Antifungal agents |
| 4-alkapolyenylpyrrolo[1,2-a]quinoxalines | Antiparasitic agents |
| Piperazinyl-pyrrolo[1,2-a]quinoxalines | Efflux pump inhibitors |
| Compound 1a | Anticancer agent (Akt inhibitor) |
| Compound 1h | Anticancer agent (Akt inhibitor) |
| (E)-Pyrrolo[1,2-a]quinoxalin-4-yl)-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one | Anticancer agent |
| Compounds 35, 36, 46, 47, 50 | Sirt6 activators, Anti-inflammatory agents |
| Chloroquine (CQ) | Reference antimalarial drug |
Anti-inflammatory and Antioxidant Potential
Certain novel pyrrolo[1,2-a]quinoxaline-based derivatives have been shown to effectively suppress the production of pro-inflammatory cytokines and chemokines induced by lipopolysaccharide (LPS). utmb.edunih.gov This suggests a mechanism of action that involves the modulation of key inflammatory pathways. For instance, some of these compounds have demonstrated the ability to repress the inflammatory response, indicating their potential as therapeutic agents for inflammatory conditions. utmb.edu
In terms of antioxidant activity, while direct studies on pyrrolo[1,2-a]quinoxalines are limited in the provided search results, structurally related pyrrolo[2,3-b]quinoxaline derivatives have been evaluated for their radical scavenging capabilities. These studies provide insight into the potential of the core scaffold to combat oxidative stress. For example, certain pyrrolo[2,3-b]quinoxaline derivatives have shown efficacy in the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay, a common method for evaluating antioxidant potential.
It is important to note that another related compound, Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-, has been identified as a potent antioxidant agent, further highlighting the therapeutic promise of this class of heterocyclic compounds in conditions associated with oxidative damage.
Antidiabetic Effects
The pyrrolo[1,2-a]quinoxaline scaffold has emerged as a promising framework for the development of novel antidiabetic agents. Research has focused on the inhibition of protein tyrosine phosphatase 1B (PTP1B), a key negative regulator of insulin (B600854) signaling pathways and a validated therapeutic target for type 2 diabetes.
Studies have identified pyrrolo[1,2-a]quinoxalines as insulin mimetics that exhibit potent and selective inhibition of PTP1B. utmb.edu Notably, analogues that include chlorine atoms at the C7 and/or C8 positions have been shown to retain their inhibitory potency. utmb.edu This suggests that halogenated derivatives, potentially including the 4,7-dichloro variant, could be effective PTP1B inhibitors. The most potent compounds in these studies act as insulin mimetics by enhancing glucose uptake. utmb.edu
Further research into related structures, such as pyrrolo[1,2-a]quinoxal-5-inium salts and 4,5-dihydropyrrolo[1,2-a]quinoxalines, has corroborated the potential of this scaffold to target PTP1B. These derivatives have also demonstrated inhibitory activity against PTP1B and have been shown to enhance glucose uptake in cell-based assays, reinforcing their potential as antidiabetic agents.
Central Nervous System (CNS) Activity (e.g., 5-HT3 Receptor Agonism, Adenosine (B11128) A3 Receptor Modulation)
Pyrrolo[1,2-a]quinoxaline derivatives have shown significant activity within the central nervous system, particularly as modulators of the 5-HT3 receptor. The 5-HT3 receptor is a ligand-gated ion channel involved in various physiological processes, including nausea, vomiting, and anxiety.
Research has led to the synthesis and biological evaluation of piperazinopyrroloquinoxalines as potent 5-HT3 receptor ligands. nih.gov Some of these compounds have demonstrated high affinity for the 5-HT3 receptor and have been characterized as agonists or partial agonists. nih.gov Notably, one of the lead compounds from these series exhibited potential anxiolytic-like activity in preclinical models, highlighting the therapeutic potential of this class of molecules for anxiety-related disorders. nih.gov The broader class of pyrrolo[1,2-a]quinoxalines is recognized for its role as 5-HT3 receptor agonists. utmb.edu
Currently, there is no specific information available from the provided search results regarding the modulation of the adenosine A3 receptor by "Pyrrolo[1,2-a]quinoxaline, 4,7-dichloro-" or other derivatives from this specific chemical family.
PARP-1 Inhibition
Poly(ADP-ribose) polymerase-1 (PARP-1) is a key enzyme in the DNA damage repair pathway and has emerged as a significant target in cancer therapy. The inhibition of PARP-1 can lead to synthetic lethality in cancer cells with deficient DNA repair mechanisms.
While specific data for "Pyrrolo[1,2-a]quinoxaline, 4,7-dichloro-" is not available, the broader quinoxaline scaffold has been extensively investigated for PARP-1 inhibitory activity. Novel quinoxaline-based derivatives have been designed and synthesized, demonstrating potent inhibition of the PARP-1 enzyme, with some compounds exhibiting IC50 values in the nanomolar range. utmb.edunih.gov These findings underscore the potential of the quinoxaline core structure as a template for the development of effective PARP-1 inhibitors for cancer treatment. utmb.edunih.gov
Sirtuin 6 (Sirt6) Activation
Sirtuin 6 (Sirt6) is a NAD+-dependent deacylase that plays a crucial role in regulating metabolism, DNA repair, and inflammation. Activation of Sirt6 has been identified as a promising therapeutic strategy for a variety of diseases, including cancer and inflammatory conditions.
The pyrrolo[1,2-a]quinoxaline scaffold has been instrumental in the development of the first synthetic Sirt6 activators. nih.gov Through screening of pyrrolo[1,2-a]quinoxaline derivatives, researchers have identified compounds that directly bind to the Sirt6 catalytic core and potently activate its deacetylation activity. nih.gov
Subsequent studies have led to the development of a series of novel pyrrolo[1,2-a]quinoxaline-based derivatives as potent and selective Sirt6 activators with low cytotoxicity. utmb.edunih.govnih.gov Some of these compounds have demonstrated significant anti-inflammatory effects by repressing the production of pro-inflammatory cytokines. utmb.edunih.gov The structure-activity relationship studies have provided a basis for the further development of these Sirt6 activators as potential therapeutic agents. nih.gov
Structure Activity Relationship Sar Studies of Pyrrolo 1,2 a Quinoxaline Derivatives
Impact of Substituent Variation on Biological Efficacy
The modification of the pyrrolo[1,2-a]quinoxaline (B1220188) core at various positions has been extensively explored to understand how different functional groups influence biological activity.
Halogenation is a common strategy in medicinal chemistry to modulate a compound's physicochemical properties, such as lipophilicity, and to improve its interaction with biological targets. In the context of quinoxaline-based compounds, the introduction of halogens, particularly chlorine, has shown significant effects on biological activity.
While direct studies on 4,7-dichloro-pyrrolo[1,2-a]quinoxaline are not extensively detailed in the reviewed literature, analysis of related halogenated quinoxalines and pyrrolo[1,2-a]quinoxalines provides strong inferential evidence for the potential impact of this substitution pattern. For instance, in a series of quinoxaline (B1680401) derivatives designed as anticancer agents, the introduction of a chloro group into the quinoxaline ring slightly improved activity. nih.gov Specifically, SAR studies on quinoxaline urea (B33335) analogs as IKKβ inhibitors revealed that the regiochemistry of nitro-substituents, precursors to other groups, dictates the placement of other functionalities. nih.gov The synthesis of 2-chloro-7-nitroquinoxaline (B1364894) is a key step, highlighting the importance of substitution at the 7-position. nih.gov
In a different study, a series of N-(4-(quinoxalin-2-yl)amino)phenyl)substituted benzene (B151609) sulfonamides were evaluated for anticancer activity. The results indicated that having a chloro group on the quinoxaline moiety (ring A) led to a slight improvement in activity against several cancer cell lines. nih.gov Furthermore, research on quinoxaline-2-carboxylic acid derivatives as Pim-1/Pim-2 kinase inhibitors involved introducing halogenated substituents at positions 6 and 7 to create hydrophobic interactions within the hinge region of the ATP binding site. researchgate.net This strategy suggests that substitution at the 7-position with a chlorine atom could enhance binding affinity.
Considering the related 7-chloroquinoline (B30040) scaffold, derivatives have shown potent antimalarial, antimicrobial, and anticancer activities. tandfonline.commdpi.com The 4-chloro-pyrrolo[1,2-a]quinoxaline core has also been used as a key intermediate for creating derivatives with antimalarial properties, where the chlorine is substituted by an aminopropyl-piperazine linker. nih.gov The most promising inhibitor of human protein kinase CK2 from one study was 4-[(3-chlorophenyl)amino]pyrrolo[1,2-a]quinoxaline-3-carboxylic acid, which has an IC50 of 49 nM, demonstrating the positive influence of a chloro-substituent on an attached aromatic ring. nih.gov
Based on these findings, a 4,7-dichloro- substitution pattern on the pyrrolo[1,2-a]quinoxaline core is anticipated to significantly influence its biological profile. The chlorine at the 7-position could enhance hydrophobic interactions in target binding sites, while a chlorine at the 4-position, a common site for substitution, would likely serve as a key interaction point or a handle for further functionalization.
The introduction of various aromatic and heteroaromatic rings onto the pyrrolo[1,2-a]quinoxaline scaffold profoundly affects its biological efficacy. These substituents can engage in π-π stacking, hydrogen bonding, and other interactions within the target's binding pocket.
A study on Sirt6 activators based on the pyrrolo[1,2-a]quinoxaline scaffold found that a 3-pyridyl group was important for activity. nih.gov When this was replaced with a benzene ring, only a slight decrease in potency was observed, indicating that an aromatic ring at this position is well-tolerated. nih.gov In the development of Akt kinase inhibitors, the substitution at the C-4 position with a benzylpiperidinyl fluorobenzimidazole group was highlighted as being important for antiproliferative activity. nih.gov
The investigation of photophysical properties in pyrrolo[1,2-a]quinoxalines (PQNs) involved the synthesis of derivatives with phenyl and thiophene (B33073) groups at the 2- and 4-positions. These substitutions led to significant changes in the molecules' electronic and emission properties. acs.org Another study on protein kinase CK2 inhibitors identified 4-[(3-chlorophenyl)amino]pyrrolo[1,2-a]quinoxaline-3-carboxylic acid as the most potent compound, underscoring the benefit of a substituted phenylamino (B1219803) moiety at the 4-position. nih.gov
Furthermore, the replacement of metabolically unstable furan (B31954) groups with N-methylpyrazole in a series of quinoxaline urea analogs led to a significant increase in oral bioavailability, demonstrating the impact of heteroaromatic ring choice on pharmacokinetic properties. nih.gov The incorporation of a ferrocenyl group, a non-classical aromatic system, into the pyrrolo[1,2-a]quinoxaline structure has also been explored, leading to compounds with promising antimalarial activity. nih.govnih.gov
| Compound | Substituent | Target | Activity (IC50) | Source |
|---|---|---|---|---|
| 1c | 4-[(3-chlorophenyl)amino] | CK2 Kinase | 49 nM | nih.gov |
| 1a | - | K562 cell line | 4.5 µM | nih.gov |
| 1h | - | U937 cell line | 5 µM | nih.gov |
| 1h | - | MCF7 cell line | 8 µM | nih.gov |
| Compound 2 | Pyrrolo[1,2-a]quinoxalin-4(5H)-one derivative | BTK | 7.41 nM | nih.gov |
| Compound 4 | Pyrrolo[1,2-a]quinoxalin-4(5H)-one derivative | BTK | 11.4 nM | nih.gov |
The addition of alkyl chains and other small functional groups is a key strategy for optimizing the potency and physicochemical properties of pyrrolo[1,2-a]quinoxaline derivatives.
In the development of Sirt6 activators, introducing a functional hydrophilic side chain at the 2-position of a 3-pyridyl moiety was explored. nih.gov Alkyl chains ending in hydroxyl, ether, and dimethylamino groups were well tolerated and led to significantly improved activating effects. nih.gov Conversely, acetylating the -NH- group of the quinoxaline ring was found to be unfavorable for activity. nih.gov
Research into antiproliferative agents targeting GPER-expressing breast cancer cells showed that the presence of isopropyl groups on the scaffold resulted in promising activity. unisi.it The acetyl group was also found to contribute to antiproliferative effects. unisi.it In the context of antimalarial agents, it was observed that the presence of a methoxy (B1213986) group on the pyrrolo[1,2-a]quinoxaline nucleus enhanced pharmacological activity against Plasmodium falciparum. nih.govacs.org
Stereochemical Considerations in Activity Modulation
Stereochemistry plays a pivotal role in the interaction between a drug molecule and its biological target. While detailed stereochemical studies on pyrrolo[1,2-a]quinoxalines are not abundant in the literature, its importance is acknowledged. For instance, the MeSH terms associated with a study on new ferrocenic pyrrolo[1,2-a]quinoxaline derivatives for antimalarial activity include "Stereoisomerism," suggesting that the spatial arrangement of substituents was a consideration in the molecular design and activity of these compounds. nih.gov The rigid, planar nature of the core scaffold means that stereocenters are typically introduced via substituents. The orientation of these substituents can dictate the molecule's ability to fit into a chiral binding pocket, influencing both potency and selectivity.
Pharmacophore Mapping and Molecular Design Principles
The development of potent pyrrolo[1,2-a]quinoxaline derivatives often relies on modern computational techniques to guide their design. Pharmacophore modeling, which defines the essential steric and electronic features required for biological activity, is a key tool. nih.gov
Molecular docking studies are frequently employed to predict the binding modes of these derivatives within their target proteins. For Sirt6 activators, docking studies indicated that a protonated nitrogen on a side chain forms crucial π-cation interactions with a tryptophan residue (Trp188) in the binding pocket, stabilizing the complex. nih.govnih.gov Similarly, for Bruton's tyrosine kinase (BTK) inhibitors, a design strategy known as "scaffold hopping" was used. nih.gov This involved replacing the core of a known inhibitor (BMS-986142) with the pyrrolo[1,2-a]quinoxalin-4(5H)-one scaffold to create novel, non-covalent inhibitors. nih.gov
Structure-based design using X-ray crystal structures of target proteins in complex with inhibitors has also proven effective. researchgate.net This approach allows for the precise design of new derivatives that can exploit specific features of the binding site, such as hydrophobic pockets or key hydrogen-bonding residues, leading to inhibitors with low-nanomolar affinity and high selectivity. researchgate.net These computational and structure-guided approaches are integral to the molecular design principles used to optimize the therapeutic potential of the pyrrolo[1,2-a]quinoxaline scaffold.
Advanced Applications of Pyrrolo 1,2 a Quinoxalines Beyond Biomedicine
Applications in Materials Science
There is no scientific literature available that describes the application or incorporation of Pyrrolo[1,2-a]quinoxaline (B1220188), 4,7-dichloro- into materials science. Research has not yet been published detailing its use as a monomer in polymer synthesis, as a component in conductive materials, or as an additive to modify the properties of existing materials.
Potential in Organic Electroluminescence (OLEDs) and Photofunctional Materials
An extensive search of academic and research databases reveals no studies on the use of Pyrrolo[1,2-a]quinoxaline, 4,7-dichloro- in the development of Organic Light-Emitting Diodes (OLEDs) or other photofunctional materials. Its specific electroluminescent properties, quantum yield, and performance as an emitter, host, or transport layer material in an OLED device have not been characterized. Consequently, there is no data on its potential efficiency, color purity, or operational lifetime in such applications.
Bioimaging Applications (e.g., Fluorescent Probes)
Currently, there are no published reports on the use of Pyrrolo[1,2-a]quinoxaline, 4,7-dichloro- as a fluorescent probe for bioimaging. The specific photophysical properties required for such applications, including absorption and emission spectra, quantum yield in biological media, and specificity for biological targets, have not been investigated for this compound. Therefore, its potential as a cellular stain, a sensor for specific analytes, or a label for biomolecules remains undetermined.
Future Research Directions and Outlook in Pyrrolo 1,2 a Quinoxaline Chemistry
Development of Novel and Sustainable Synthetic Methodologies
The synthesis of pyrrolo[1,2-a]quinoxalines has traditionally relied on methods like the Pictet-Spengler reaction. unisi.it Future efforts will likely focus on developing more sustainable and efficient synthetic routes.
Key Areas for Development:
Green Chemistry Approaches: The use of environmentally benign solvents like water and ethanol (B145695), along with recyclable catalysts, is a growing trend in organic synthesis. nih.gov Research into solid-acid catalysts, such as bentonite (B74815) clay K-10 or phosphate-based heterogeneous catalysts (MAP, DAP, TSP), could offer milder reaction conditions, shorter reaction times, and simpler product isolation. nih.gov
Catalytic Systems: The exploration of novel catalytic systems is crucial. While various metal catalysts including palladium, rhodium, iron, and copper have been employed, future work may focus on more abundant and less toxic metals. researchgate.net Metal-free catalytic systems and direct electrochemical redox reactions are also promising avenues, offering oxidant-free conditions. researchgate.net
One-Pot Reactions: The development of one-pot multi-component reactions for the synthesis of complex pyrrolo[1,2-a]quinoxalines is highly desirable. These reactions improve efficiency by reducing the number of synthetic steps and purification procedures. An example is the acid-catalyzed one-pot reaction involving imine formation, cyclization, and air oxidation to produce 4-aryl substituted pyrrolo[1,2-a]quinoxalines. nih.gov
| Synthetic Approach | Catalyst/Reagent | Key Advantages | Relevant Research |
| Pictet-Spengler Reaction | p-Dodecylbenzene sulphonic acid (p-DBSA) | Mild conditions, use of green solvents (water, ethanol) | Green synthesis of antiproliferative pyrrolo[1,2-a]quinoxalines unisi.it |
| C-H Functionalization | Iron catalyst, TBHP, CF3SO3H | Direct formation of C-C and C-N bonds | Synthesis of pyrrolo[1,2-a]quinoxaline (B1220188) derivatives from cyclic ethers nih.gov |
| Heterogeneous Catalysis | Phosphate-based catalysts (MAP, DAP, TSP) | Recyclable catalyst, low energy consumption | Green synthesis of quinoxaline (B1680401) derivatives nih.gov |
| Electrochemical Synthesis | - | Metal- and oxidant-free conditions | Direct electrochemical redox reaction for pyrrolo[1,2-a]quinoxalines researchgate.net |
Elucidation of Underexplored Biological Mechanisms and Molecular Targets
While various biological activities of pyrrolo[1,2-a]quinoxalines have been reported, the precise molecular mechanisms of many derivatives, including the hypothetical 4,7-dichloro- variant, remain to be fully elucidated.
Future Research Focus:
Target Identification and Validation: A critical step will be to identify the specific molecular targets of new derivatives. Techniques such as affinity chromatography, proteomics, and genetic screening can be employed. The parent pyrrolo[1,2-a]quinoxaline scaffold has been associated with kinase inhibition (e.g., BTK, CK2, AKT) and as 5-HT3 receptor agonists. researchgate.netnih.gov
Mechanism of Action Studies: Once targets are identified, detailed studies will be needed to understand how these compounds modulate their function. This includes investigating their effects on downstream signaling pathways and cellular processes. For instance, some derivatives have been shown to act as Sirt6 activators, repressing pro-inflammatory cytokine production. nih.govnih.gov
Structure-Activity Relationship (SAR) Studies: Systematic SAR studies are essential to understand how different substituents on the pyrrolo[1,2-a]quinoxaline core influence biological activity. This knowledge is crucial for the rational design of more potent and selective compounds.
| Biological Target/Activity | Compound Class | Potential Therapeutic Area | Key Findings |
| Sirt6 Activation | Pyrrolo[1,2-a]quinoxaline-based derivatives | Anti-inflammatory, Anti-viral (SARS-CoV-2), Anticancer | Potent and selective activation of Sirt6 with low cytotoxicity. nih.govnih.gov |
| Bruton's Tyrosine Kinase (BTK) Inhibition | Pyrrolo[1,2-a]quinoxalin-4(5H)-one derivatives | B cell malignancies, Autoimmune disorders | Discovery of potent and selective non-covalent BTK inhibitors. nih.gov |
| Anticancer Activity | 4,5-dihydropyrrolo[1,2-a]quinoxalines and pyrrolo[1,2-a]quinoxalines | Breast Cancer | Antiproliferative effects in GPER-expressing breast cancer cells. unisi.it |
Rational Design of Highly Selective Derivatives (e.g., with specific halogenation patterns like 4,7-dichloro-)
The substitution pattern on the pyrrolo[1,2-a]quinoxaline ring system plays a critical role in determining biological activity and selectivity. The introduction of halogen atoms, such as chlorine at the 4 and 7 positions, can significantly impact the compound's properties.
Strategies for Rational Design:
Computational Modeling: Molecular docking and dynamics simulations can be used to predict the binding of 4,7-dichloro-pyrrolo[1,2-a]quinoxaline and other derivatives to specific protein targets. This can help in understanding the key interactions and guide the design of more potent inhibitors. For example, docking studies have indicated that the protonated nitrogen on the side chain of some derivatives forms π-cation interactions with key residues in the binding pocket of Sirt6. nih.gov
Halogen Bonding: The chlorine atoms in the 4,7-dichloro derivative can participate in halogen bonding, a non-covalent interaction that can enhance binding affinity and selectivity for a target protein. The rational incorporation of halogen atoms to exploit these interactions is a promising design strategy.
Targeted Synthesis: Based on computational predictions and SAR data, new derivatives with specific halogenation patterns can be synthesized. For instance, the synthesis of 4,7-dichloroquinoline (B193633), an intermediate for several drugs, is well-established and involves the chlorination of 7-chloro-4-hydroxyquinoline. wikipedia.orgchemicalbook.com A similar strategy could potentially be adapted for the synthesis of 4,7-dichloro-pyrrolo[1,2-a]quinoxaline.
Exploration of New Applications in Emerging Technologies
Beyond their traditional use in medicine, pyrrolo[1,2-a]quinoxalines possess photophysical properties that make them attractive for applications in emerging technologies.
Potential New Applications:
Q & A
Q. What are the common synthetic routes for 4,7-dichloro-pyrrolo[1,2-a]quinoxaline derivatives?
- Methodological Answer : The synthesis typically involves intramolecular cyclization or condensation reactions. Key approaches include:
- One-pot cascade reactions : Iron-promoted aryl nitro reduction followed by aerobic oxidation of alcohols, using substituted 1-(2-nitrophenyl)pyrrole derivatives as starting materials .
- Catalyst-free methods : Bromopyruvate-mediated reactions under mild conditions, avoiding transition metals .
- Bischler–Napieralski or modified Pictet–Spengler reactions : These multi-step procedures often require acidic conditions and heat .
Q. Table 1: Comparison of Synthesis Methods
Q. How do substituents at the 4- and 7-positions influence biological activity?
- Methodological Answer : Substituents like Cl, F, or trichloromethyl groups modulate electronic properties and binding affinity. For example:
- Electron-withdrawing groups (Cl, F) : Enhance interactions with hydrophobic enzyme pockets, as shown in antiplasmodial studies .
- Trichloromethyl groups : Improve selectivity against Plasmodium falciparum while reducing cytotoxicity .
- Substituent position : 4-position modifications significantly impact kinase inhibition (e.g., CK2), while 7-position alterations affect antileishmanial activity .
Q. What analytical techniques ensure structural characterization and purity?
- Methodological Answer : A combination of spectroscopic and chromatographic methods is essential:
- 1H/13C NMR : Confirms regiochemistry and substituent orientation .
- HPLC : Quantifies purity (>95% required for pharmacological assays) .
- Elemental analysis : Validates stoichiometry, especially for novel derivatives .
Advanced Research Questions
Q. How can low yields in cyclization steps during synthesis be addressed?
- Methodological Answer : Optimize reaction parameters through:
Q. How to resolve conflicting reports on biological activity across studies?
- Methodological Answer : Conduct systematic structure-activity relationship (SAR) studies:
- Vary substituents : Test halogen (Cl, F), alkyl, and electron-donating groups at the 4- and 7-positions .
- Standardize assays : Use consistent cell lines (e.g., Leishmania infantum promastigotes) and IC50 thresholds .
- Cross-validate results : Compare enzymatic inhibition (e.g., CK2) with cellular cytotoxicity data .
Q. What are recent advances in transition-metal-free synthesis of pyrrolo[1,2-a]quinoxalines?
- Methodological Answer : Green methods focus on atom economy and reduced toxicity:
- TEMPO oxoammonium salts : Enable oxidative cyclization without metals .
- Iodine-catalyzed C–H coupling : Achieves sp3-sp2 cross-dehydrogenative coupling under aerobic conditions .
- Acetic acid mediation : Facilitates condensation of 1-(2-aminophenyl)pyrroles with aldehydes .
Data Contradictions and Resolution
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
